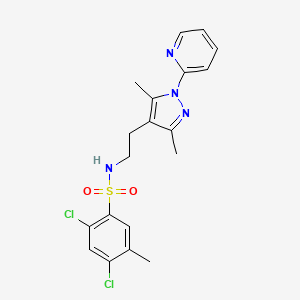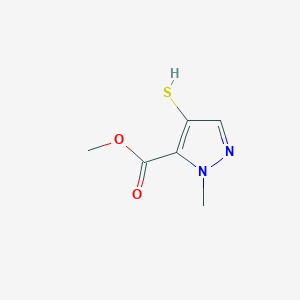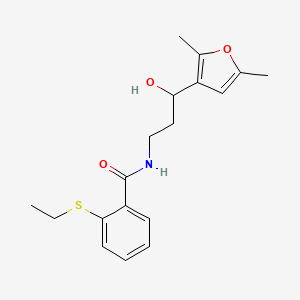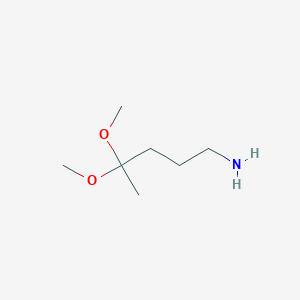
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chloroacetamide Herbicides and Related Compounds
Research on chloroacetamide and related compounds, such as those incorporating the acetamide moiety with various substitutions, has primarily focused on their use as herbicides and their biological activity. Chloroacetamides, like alachlor and metolachlor, are known for their pre-emergent or early post-emergent herbicidal properties to control annual grasses and broad-leaved weeds in various crops. Their action mechanism involves inhibiting fatty acid synthesis in target plant species, affecting the plant's growth and development (Weisshaar & Böger, 1989).
Molecular Conformations and Hydrogen Bonding
Studies on derivatives of pyrazin and related frameworks have explored their molecular conformations and hydrogen bonding patterns. These studies are crucial in understanding the chemical and physical properties of these compounds, which can be relevant in the design of new drugs or materials. For example, different molecular conformations and hydrogen bonding in zero, one, and two dimensions have been observed in certain N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, affecting their crystal packing and potentially their reactivity (Narayana et al., 2016).
Anti-inflammatory and Analgesic Activities
The synthesis and evaluation of compounds with a similar structural motif for biological activities, such as anti-inflammatory and analgesic effects, have been reported. These activities highlight the potential therapeutic applications of these molecules. For instance, certain N-(3-chloro-4-flurophenyl) derivatives have shown significant anti-inflammatory activity in preclinical models, suggesting potential applications in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antimicrobial Properties
Another area of research has been the synthesis and evaluation of novel acetamide derivatives for their antimicrobial properties. These studies are part of the ongoing search for new antimicrobial agents that can be used to combat resistant strains of bacteria and fungi. Some compounds, such as certain (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, have shown promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Eigenschaften
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-4-5-14(2)17(10-13)24-19(26)12-29-20-21(27)25(9-8-23-20)15-6-7-18(28-3)16(22)11-15/h4-11H,12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHBGUFDAVRRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2630620.png)







![4-[[2-[(3,3-Dimethyl-2H-1-benzofuran-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2630635.png)



